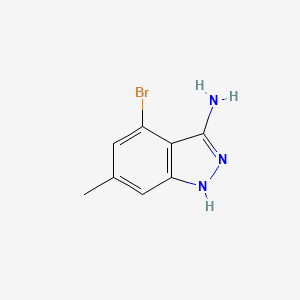

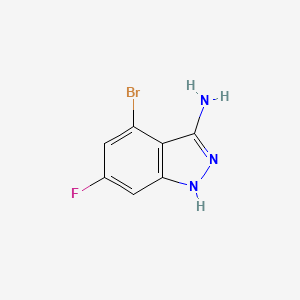

4-溴-6-甲基-1H-吲唑-3-胺

描述

Synthesis Analysis

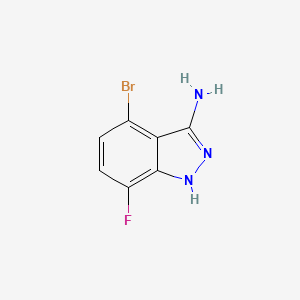

The synthesis of indazoles, the class of compounds to which “4-Bromo-6-methyl-1H-indazol-3-amine” belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis route for a similar compound, “6-bromo-N-methyl-1H-indazol-3-amine”, involves the use of lithium aluminum hydride in 1,4-dioxane.

Molecular Structure Analysis

Indazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . In the case of “4-Bromo-6-methyl-1H-indazol-3-amine”, additional functional groups are present, including a bromine atom at the 4-position and a methyl group at the 6-position .

Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and more . The specific reactions that “4-Bromo-6-methyl-1H-indazol-3-amine” can undergo would depend on the reaction conditions and the presence of other reactants.

科学研究应用

合成和表征

- 使用钯催化的铃木-宫浦交叉偶联反应合成了各种 3-芳基-1H-吲唑-5-胺衍生物,展示了 4-溴-6-甲基-1H-吲唑-3-胺在微波辅助条件下合成多种化合物的潜力 (Wang 等人,2015 年)。

- 一项关于吲唑并[3,2-a]异喹啉-6-胺合成的研究证明了 4-溴-6-甲基-1H-吲唑-3-胺在通过铃木偶联和卡多根环化反应生产荧光化合物中的应用 (Balog 等人,2013 年)。

生物学应用

- 该化合物用于合成新型 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺,对各种植物病原真菌表现出抗真菌活性,表明其潜在的药用应用 (Du 等人,2015 年)。

- 使用 4-溴-6-甲基-1H-吲唑-3-胺的 2-甲基-3-氨基喹唑啉-4(3H)-酮席夫碱的研究揭示了显着的镇痛、消炎和驱虫活性,表明其治疗用途 (Sahu 等人,2008 年)。

化学性质和反应

- 对 4-溴-6-甲基-1H-吲唑-3-胺的反应性和化学性质的研究导致了对各种合成路线和机理的深入了解,例如 N-烷基或 α-C-二烷基氨基酸的形成 (Li 和 Xu,1999 年)。

- 探索了该化合物在合成动态苯并恶嗪酮和喹唑啉酮中的用途,为开发具有预期生物活性的化合物提供了潜力 (El-Hashash 等人,2016 年)。

作用机制

Target of Action

The primary target of 4-Bromo-6-methyl-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

4-Bromo-6-methyl-1H-indazol-3-amine interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction can lead to the inhibition of the enzyme, thereby affecting the signal transduction cascades regulated by tyrosine kinase .

Biochemical Pathways

The inhibition of tyrosine kinase by 4-Bromo-6-methyl-1H-indazol-3-amine can affect various biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis .

Result of Action

The interaction of 4-Bromo-6-methyl-1H-indazol-3-amine with tyrosine kinase and its subsequent effects on various biochemical pathways result in significant molecular and cellular effects. Specifically, this compound has been shown to exhibit antitumor activity . It affects apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

属性

IUPAC Name |

4-bromo-6-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECVNPHOPGPKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

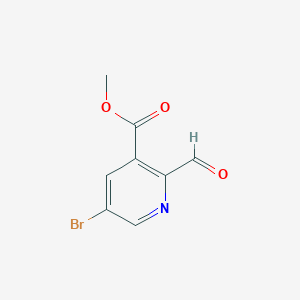

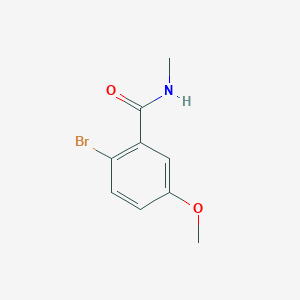

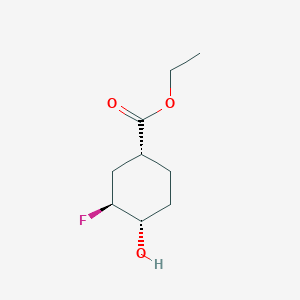

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)

![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)